![molecular formula C15H22N2O3 B7563538 N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide](/img/structure/B7563538.png)
N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide, also known as HMB, is a chemical compound that has gained significant attention in the field of sports nutrition and exercise physiology. HMB is a metabolite of the amino acid leucine and has been shown to have potential benefits in promoting muscle growth, reducing muscle damage, and improving exercise performance.
Mecanismo De Acción
The exact mechanism of action of N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide is not fully understood. However, it is believed that this compound works by activating the mTOR signaling pathway, which is involved in regulating muscle protein synthesis. This compound may also have anti-catabolic effects by reducing the breakdown of muscle protein.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound supplementation can increase muscle protein synthesis, reduce muscle damage, and improve exercise performance. This compound may also have anti-inflammatory effects and improve immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide has several advantages for lab experiments. This compound is a stable compound and can be easily synthesized in the lab. This compound is also relatively inexpensive and can be used in a wide range of studies. However, the limitations of this compound include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide research. One area of research is the potential use of this compound in the treatment of muscle wasting and sarcopenia in elderly individuals. Another area of research is the use of this compound in combination with other supplements or drugs to enhance its effects on muscle growth and exercise performance. Additionally, further studies are needed to determine the optimal dosage and duration of this compound supplementation for different populations.
Métodos De Síntesis
N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide can be synthesized through a multistep chemical process starting from leucine. The process involves the conversion of leucine to alpha-ketoisocaproic acid, which is then converted to this compound through a series of chemical reactions. The yield of this compound synthesis is typically around 30-40%.
Aplicaciones Científicas De Investigación
N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide has been extensively studied for its potential benefits in sports nutrition and exercise physiology. Several studies have shown that this compound supplementation can increase muscle mass, reduce muscle damage, and improve exercise performance in both trained and untrained individuals. This compound has also been shown to have potential benefits in reducing muscle wasting and improving recovery in elderly individuals.
Propiedades
IUPAC Name |
N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-12(2-3-13-4-6-14(18)7-5-13)16-15(19)17-8-10-20-11-9-17/h4-7,12,18H,2-3,8-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROGINWUJGCXOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

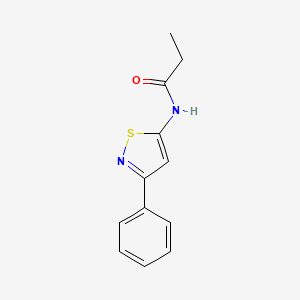
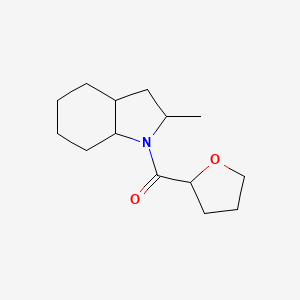
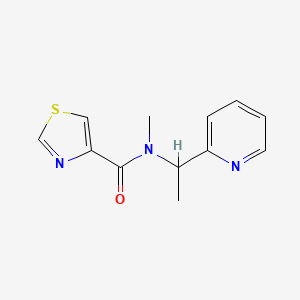
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-(4-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563470.png)
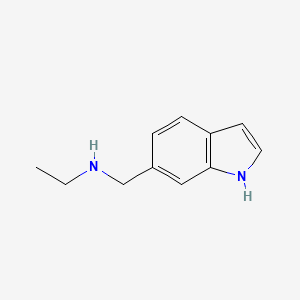
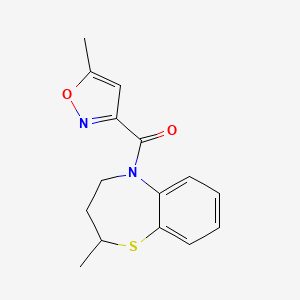
![4-(6-Methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-carbonyl)benzamide](/img/structure/B7563481.png)

![1-[4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]-3-(pyridin-3-ylmethyl)urea](/img/structure/B7563509.png)

![6-(1-ethylpyrazol-3-yl)-2-methyl-N-[3-(2-methylphenoxy)propyl]pyrimidin-4-amine](/img/structure/B7563523.png)
![1-(4-fluorophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7563530.png)
![4-[2-[(5,6-Dimethyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7563533.png)
![N-[3-(tert-butylsulfamoyl)phenyl]-1-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-carboxamide](/img/structure/B7563539.png)